molecular formula C15H12BrNO B13090058 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one

2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B13090058
M. Wt: 302.16 g/mol
InChI Key: SEYVLYDJXKORGO-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound with a unique structure that includes a bromine atom attached to a phenyl ring, which is further connected to a dihydroquinolinone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the bromination of a suitable precursor, followed by cyclization to form the dihydroquinolinone structure. One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can have different functional groups replacing the bromine atom.

Scientific Research Applications

2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the quinolinone structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzophenone: Similar in structure but lacks the dihydroquinolinone framework.

    2-Bromoquinoline: Contains a bromine atom on a quinoline ring but lacks the dihydroquinolinone structure.

Uniqueness

2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its combination of a brominated phenyl ring and a dihydroquinolinone structure, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-(2-bromophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H12BrNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2

InChI Key

SEYVLYDJXKORGO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3Br

Origin of Product

United States

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